(3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione
Description
The compound “(3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione” is a thiocarbonyl-containing derivative featuring a piperazine backbone substituted with a 3-bromophenyl group and a 4-(dimethylamino)phenylcarbonothioyl moiety. Its structure combines a brominated aromatic ring, a tertiary amine group, and a sulfur-rich thioketone functional group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3S2/c1-22(2)18-8-6-15(7-9-18)19(25)23-10-12-24(13-11-23)20(26)16-4-3-5-17(21)14-16/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCVFLOPKFABMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is to start with the bromination of phenyl compounds, followed by the introduction of the dimethylaminophenylcarbonothioyl group through a series of nucleophilic substitution reactions. The piperazine ring is then incorporated through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly interesting for drug design.
Medicine
Medicinally, this compound and its derivatives could be investigated for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dimethylaminophenylcarbonothioyl groups can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with bromophenyl- and piperazine-containing derivatives reported in crystallographic studies (e.g., pyrazole-based analogues in ). Key comparisons include:
Key Differentiators
Substituent Positioning : The 3-bromophenyl group in the target compound contrasts with the 4-bromophenyl/fluorophenyl groups in pyrazole analogues. This positional isomerism may alter steric interactions and binding selectivity .
Thioketone vs.
Computational Insights
For example:
Q & A
Q. How can researchers optimize the synthesis of (3-bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling intermediates like 3-bromophenylpiperazine with thioamide precursors. Key steps include:
- Controlled Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., KCO) to facilitate nucleophilic substitution .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to thiocarbonyl precursor) .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., 3-bromophenyl proton signals at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHBrNS, calculated m/z 479.03) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer :
- In Vitro Assays : Test receptor binding affinity (e.g., serotonin/dopamine receptors via radioligand displacement assays) .
- Dose-Response Studies : Use concentrations ranging from 1 nM to 100 µM in cell-based models (e.g., neuroprotection assays against oxidative stress) .
- Data Interpretation : Compare IC values with reference drugs (e.g., clozapine for antipsychotic activity) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent Modification : Synthesize analogs by replacing the 3-bromophenyl group with chloro-, fluoro-, or methyl-substituted phenyl groups to assess electronic effects .
- Piperazine Ring Alterations : Introduce bulkier substituents (e.g., 4-methoxybenzyl) to evaluate steric hindrance on receptor binding .
- Biological Testing : Compare analogs’ IC values in kinase inhibition assays (e.g., MAPK or PI3K pathways) .
Q. How can mechanistic studies elucidate the compound’s reactivity under oxidative conditions?
- Methodological Answer :
- Oxidation Reactions : Treat the compound with KMnO (acidic conditions) to form sulfoxide derivatives; monitor via HPLC .
- Kinetic Analysis : Measure reaction rates at varying temperatures (25–60°C) to determine activation energy using Arrhenius plots .
- Product Identification : Isolate oxidized products via preparative TLC and characterize using H NMR .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., receptor binding vs. cytotoxicity) to identify confounding variables (e.g., cell line specificity) .
- Dose-Response Replication : Repeat experiments with standardized protocols (e.g., same solvent/DMSO concentration) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. What experimental designs are suitable for studying synergistic effects with chemotherapeutics?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines (e.g., MCF-7) .
- Apoptosis Assays : Measure caspase-3 activation via flow cytometry after co-treatment with doxorubicin .
- In Vivo Validation : Test efficacy in xenograft models with dual-agent dosing schedules .
Q. What advanced techniques address challenges in analyzing the compound’s stability in biological matrices?
- Methodological Answer :
- LC-MS/MS Quantification : Use a C18 column and ESI+ mode to detect degradation products in plasma .
- Forced Degradation Studies : Expose the compound to UV light, heat (40°C), and acidic/basic conditions; monitor via UPLC .
- Metabolite Profiling : Incubate with liver microsomes and identify Phase I/II metabolites using HRMS .
Q. How can researchers investigate the compound’s interaction with membrane transporters?
- Methodological Answer :
- P-gp Inhibition Assays : Use calcein-AM uptake in MDCK-MDR1 cells to assess P-glycoprotein interaction .
- Competitive Binding : Co-incubate with known inhibitors (e.g., verapamil) to measure IC shifts .
- Transwell Permeability : Measure apical-to-basal flux in Caco-2 monolayers to predict intestinal absorption .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (e.g., ~3.5), bioavailability (≥30%), and BBB penetration .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability with target receptors .
- QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors to optimize solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
